2-Methyl-3-hexyn-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

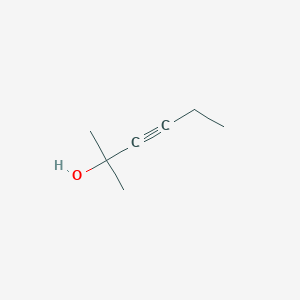

Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLYFWRRAFIWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398956 | |

| Record name | 2-Methyl-3-hexyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5075-33-2 | |

| Record name | 2-Methyl-3-hexyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-hexyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-3-hexyn-2-ol synthesis from bromoethane and 3-methyl butynol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-methyl-3-hexyn-2-ol, a valuable internal alkyne, through the alkylation of an acetylide. The described methodology is a robust and fundamental strategy in organic synthesis for the formation of carbon-carbon bonds. This process involves the reaction of bromoethane (B45996) with the acetylide anion generated from 2-methyl-3-butyn-2-ol.

Clarification of Starting Materials: While the topic specifies "3-methyl butynol," the logical and chemically correct terminal alkyne precursor for the target molecule is 2-methyl-3-butyn-2-ol . This document proceeds with this corrected starting material. The core of this synthesis is the alkylation of the acetylide ion derived from 2-methyl-3-butyn-2-ol.[1][2][3] This reaction is a cornerstone of synthetic organic chemistry, allowing for the construction of more complex molecules from simpler precursors.[1]

The reaction proceeds in two primary stages within a one-pot setup:

-

Deprotonation: The terminal alkyne, 2-methyl-3-butyn-2-ol, possesses a weakly acidic proton (pKa ≈ 25) which is removed by a strong base, typically sodium amide (NaNH₂), to form a potent nucleophile—the sodium acetylide.[1]

-

Nucleophilic Substitution (Alkylation): The generated acetylide anion attacks the electrophilic carbon of a primary alkyl halide, in this case, bromoethane.[3][4] The reaction follows an Sₙ2 mechanism, resulting in the displacement of the bromide ion and the formation of a new carbon-carbon bond.[2] It is crucial to use a primary alkyl halide, as secondary and tertiary halides would predominantly lead to elimination (E2) products due to the strong basicity of the acetylide anion.[2][3]

Physicochemical Data of Compounds

A summary of the key physical and chemical properties for the reactants and the final product is provided below.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| 2-Methyl-3-butyn-2-ol | C₅H₈O | 84.12 | 104 | 0.868 | 115-19-5[5] |

| Bromoethane | C₂H₅Br | 108.97 | 38.4 | 1.46 | 74-96-4 |

| Sodium Amide | NaNH₂ | 39.01 | 400 | 1.39 | 7782-92-5 |

| Diethyl Ether (Solvent) | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 60-29-7 |

| This compound | C₇H₁₂O | 112.17 | 144 [6][7] | 0.856 [6][7] | 5075-33-2 [7][8][9] |

Reaction Pathway

The synthesis follows a two-step mechanism: deprotonation of the terminal alkyne followed by Sₙ2 alkylation.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | 5075-33-2 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

physical and chemical properties of 2-Methyl-3-hexyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-3-hexyn-2-ol, a tertiary alkynyl alcohol of interest in various fields of chemical synthesis and materials science. This document details its known physical characteristics, chemical behavior, a detailed experimental protocol for its synthesis, and predicted spectroscopic data.

Core Physical and Chemical Properties

This compound, with the CAS number 5075-33-2, is a colorless to yellow liquid at room temperature. Its fundamental properties are summarized in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Boiling Point | 144 °C (at 760 mmHg) | [2] |

| Melting Point | Not definitively reported; cited as "n/a" or -6°C | [3] |

| Density | 0.856 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.440 | [2] |

| pKa (predicted) | 13.18 ± 0.29 | [1] |

Solubility

| Solvent | Predicted Solubility |

| Water | Slightly soluble to sparingly soluble |

| Ethanol | Miscible |

| Acetone | Miscible |

| Diethyl Ether | Miscible |

| Hexane | Soluble |

Chemical Properties and Reactivity

As a tertiary alkynyl alcohol, this compound exhibits reactivity characteristic of both the hydroxyl and the alkyne functional groups.

-

Reactivity of the Hydroxyl Group : Being a tertiary alcohol, the hydroxyl group is situated on a sterically hindered carbon atom. This steric hindrance influences its reactivity. Reactions involving the hydroxyl group, such as esterification or etherification, may require more forcing conditions compared to primary or secondary alcohols. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water), which can facilitate elimination or substitution reactions. Tertiary alcohols are generally more reactive towards hydrogen halides than primary or secondary alcohols.[4][5][6]

-

Reactivity of the Alkyne Group : The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic addition reactions. Common reactions include hydrogenation, halogenation, and hydrohalogenation. The internal nature of the alkyne in this compound means it will typically yield ketones upon hydration.

-

Stability : this compound is a stable compound under standard laboratory conditions. However, like many organic compounds, it should be stored away from strong oxidizing agents and extreme temperatures.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of tertiary alkynyl alcohols is the Grignard reaction.[7][8][9][10] The following is a detailed protocol for the synthesis of this compound from 1-butyne (B89482) and acetone.

Reaction Scheme:

-

CH₃CH₂C≡CH + CH₃CH₂MgBr → CH₃CH₂C≡CMgBr + CH₃CH₃

-

CH₃CH₂C≡CMgBr + (CH₃)₂CO → (CH₃)₂C(OMgBr)C≡CCH₂CH₃

-

(CH₃)₂C(OMgBr)C≡CCH₂CH₃ + H₃O⁺ → (CH₃)₂C(OH)C≡CCH₂CH₃ + Mg²⁺ + Br⁻ + H₂O

Materials and Reagents:

-

1-Butyne

-

Ethylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF or diethyl ether)

-

Acetone, anhydrous

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Alkynyl Grignard Reagent:

-

Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a septum.

-

Under a positive pressure of inert gas, add a solution of 1-butyne in anhydrous THF to the flask.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add one equivalent of ethylmagnesium bromide solution from the dropping funnel to the stirred 1-butyne solution. The evolution of ethane (B1197151) gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the complete formation of the butynylmagnesium bromide.

-

-

Reaction with Acetone:

-

Cool the freshly prepared butynylmagnesium bromide solution back down to 0 °C in an ice bath.

-

Slowly add one equivalent of anhydrous acetone, dissolved in anhydrous THF, to the Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

-

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.2 | Quartet | 2H | -CH ₂-CH₃ |

| ~ 1.5 | Singlet | 1H | -OH |

| ~ 1.4 | Singlet | 6H | (CH ₃)₂-C- |

| ~ 1.1 | Triplet | 3H | -CH₂-CH ₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 85 | C ≡C |

| ~ 80 | C≡C |

| ~ 65 | (C ) (CH₃)₂-OH |

| ~ 31 | (C H₃)₂-C- |

| ~ 14 | -C H₂-CH₃ |

| ~ 13 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3400 (broad) | O-H stretch | Alcohol hydroxyl group |

| ~ 2970-2850 | C-H stretch | Aliphatic C-H bonds |

| ~ 2250 (weak) | C≡C stretch | Internal alkyne |

| ~ 1370 and 1385 | C-H bend | Gem-dimethyl group |

| ~ 1150 | C-O stretch | Tertiary alcohol |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 112. Key fragmentation patterns for tertiary alcohols often involve the loss of an alkyl group or a water molecule.[7][9]

-

m/z = 97 : Loss of a methyl group (M⁺ - 15)

-

m/z = 83 : Loss of an ethyl group (M⁺ - 29)

-

m/z = 94 : Loss of water (M⁺ - 18)

-

m/z = 59 : Cleavage alpha to the oxygen, resulting in [(CH₃)₂COH]⁺

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

References

- 1. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. compoundchem.com [compoundchem.com]

- 4. 2-Methyl-3-buten-2-ol(115-18-4) 13C NMR spectrum [chemicalbook.com]

- 5. 3-Methyl-3-hexen-2-ol [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. whitman.edu [whitman.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Methyl-3-hexyn-2-ol CAS number and molecular weight

This guide provides essential technical data for 2-Methyl-3-hexyn-2-ol, focusing on its Chemical Abstracts Service (CAS) number and molecular weight. The information is presented for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental identifiers and properties of this compound are summarized below. This data is critical for substance identification, inventory management, and experimental design.

| Parameter | Value | Reference |

| CAS Number | 5075-33-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [2] |

| Alternate Molecular Weight | 112.172 g/mol | [1][3] |

Experimental Protocols

Detailed experimental methodologies for the determination of the properties listed above are standardized procedures in analytical chemistry.

Determination of Molecular Weight: The molecular weight of a compound like this compound is typically determined using mass spectrometry.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mass Analysis: The ionized molecules are passed through a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z. The peak corresponding to the molecular ion [M]+ or a protonated adduct [M+H]+ is used to determine the molecular weight.

Logical Relationship Diagram

The following diagram illustrates the direct association between the chemical compound and its key identifiers.

Caption: Relationship between chemical name and its identifiers.

References

An In-depth Technical Guide to the Solubility and Spectral Data of 2-Methyl-3-hexyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-3-hexyn-2-ol, with a focus on its solubility and spectral characteristics. The information contained herein is intended to support research and development activities where this compound is of interest.

Compound Overview

This compound is a tertiary acetylenic alcohol. Its structure, featuring a hydroxyl group on a tertiary carbon and a carbon-carbon triple bond, dictates its chemical reactivity and physical properties.

Chemical Structure:

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the principles of "like dissolves like" and the known behavior of tertiary alcohols, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with polar solvents, while the C7 hydrocarbon backbone imparts significant nonpolar character.

Expected Solubility:

| Solvent Type | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to Miscible | The hydroxyl group can form hydrogen bonds with protic solvents. Solubility in water is likely limited due to the C7 nonpolar chain. It is expected to be miscible with lower alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Miscible | The polar nature of these solvents can interact with the hydroxyl group, and the organic character of the compound will facilitate dissolution. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Soluble to Miscible | The significant hydrocarbon portion of the molecule will interact favorably with nonpolar solvents. |

Spectral Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 1.0 - 1.2 | Triplet | 3H | -CH₂-CH₃ |

| ~ 1.4 - 1.6 | Singlet | 6H | -C(CH₃ )₂ |

| ~ 2.1 - 2.3 | Quartet | 2H | -CH₂ -CH₃ |

| Variable (broad) | Singlet | 1H | -OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ 12 - 15 | -CH₂-C H₃ |

| ~ 15 - 20 | -C H₂-CH₃ |

| ~ 28 - 32 | -C(C H₃)₂ |

| ~ 65 - 70 | C (CH₃)₂OH |

| ~ 80 - 90 | -C≡C -CH₂CH₃ |

| ~ 85 - 95 | -C ≡C-CH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in this compound.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| ~ 2980 - 2850 | Strong | C-H stretch (alkane) |

| ~ 2260 - 2100 | Weak to Medium | C≡C stretch (internal alkyne) |

| ~ 1380 - 1365 | Medium | C-H bend (gem-dimethyl) |

| ~ 1200 - 1000 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 112 | Molecular ion [M]⁺ |

| 97 | [M - CH₃]⁺ (Loss of a methyl group) |

| 83 | [M - C₂H₅]⁺ (Loss of an ethyl group) |

| 59 | [C(CH₃)₂OH]⁺ (Alpha-cleavage) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols that can be adapted for this compound.

Determination of Solubility[1]

-

Preparation of Saturated Solution: To a series of vials, each containing a known volume (e.g., 1 mL) of a selected solvent, add small, incremental amounts of this compound.

-

Equilibration: Vigorously shake each vial and then allow it to equilibrate at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure saturation.

-

Separation: Centrifuge the vials to separate the undissolved solute from the saturated solution.

-

Quantification: Carefully extract a known volume of the supernatant (the saturated solution). Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a calibrated standard curve.

-

Calculation: The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

NMR Spectroscopy[2][3]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of, for example, 400 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a spectral width that covers the expected range of chemical shifts.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same sample. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

IR Spectroscopy[4][5]

-

Sample Preparation (Neat Liquid): Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plates should be run first and subtracted from the sample spectrum.

Mass Spectrometry[6][7]

-

Sample Introduction: Introduce a small amount of the volatile liquid into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the characterization of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-3-hexyn-2-ol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-3-hexyn-2-ol. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive prediction of the spectral data based on established NMR principles and data from analogous structures. It also includes a standardized experimental protocol for acquiring such spectra.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | ~1.5 - 2.5 | Singlet (broad) | 1H | N/A |

| -C(CH₃)₂ | ~1.45 | Singlet | 6H | N/A |

| -CH₂- | ~2.15 | Quartet | 2H | ~7.5 |

| -CH₃ (ethyl) | ~1.10 | Triplet | 3H | ~7.5 |

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound is predicted to show six signals, corresponding to the six unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₃ ethyl) | ~13.5 |

| C2 (-CH₂-) | ~12.5 |

| C3 (alkyne) | ~85.0 |

| C4 (alkyne) | ~80.0 |

| C5 (-C(CH₃)₂) | ~65.0 |

| C6 (-C(CH₃)₂) | ~31.0 |

Experimental Protocols for NMR Spectral Acquisition

The following is a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

3.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution and Transfer: Dissolve the sample in the deuterated solvent in a clean, dry vial. To ensure spectral accuracy, it is crucial to filter the solution to remove any particulate matter. This can be achieved by passing the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[2][3]

-

Final Volume: The final volume of the sample in the NMR tube should be sufficient to cover the detection coils of the NMR probe, typically a height of about 4-5 cm.[3][4]

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is suitable for this analysis.

-

Tuning and Locking: The spectrometer probe should be tuned to the frequencies of ¹H and ¹³C. The deuterium (B1214612) signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved NMR signals.[4]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient for ¹H NMR.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A wider spectral width of about 200-250 ppm is necessary for ¹³C NMR.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

-

Number of Scans: Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: The relative areas under the ¹H NMR signals are integrated to determine the ratio of protons contributing to each signal.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis.

Caption: Workflow for NMR Spectral Analysis.

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, alongside a robust experimental protocol for their acquisition. While the spectral data presented is predictive, it is based on sound chemical principles and serves as a valuable reference for researchers in the field.

References

An In-depth Technical Guide on the Grignard Reaction Mechanism for the Synthesis of 2-Methyl-3-hexyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Grignard reaction mechanism for the synthesis of the tertiary acetylenic alcohol, 2-Methyl-3-hexyn-2-ol. This document details the underlying chemical principles, a comprehensive experimental protocol, and expected quantitative data.

Core Mechanism: A Two-Step Nucleophilic Addition

The synthesis of this compound via the Grignard reaction is a two-step process. The first step involves the in-situ formation of an alkynyl Grignard reagent. The second step is the nucleophilic attack of this organometallic reagent on a ketone.

Step 1: Formation of the Alkynyl Grignard Reagent

A terminal alkyne, 1-butyne, possesses a weakly acidic proton on the sp-hybridized carbon. This proton can be abstracted by a strong base, such as a Grignard reagent. In this synthesis, ethylmagnesium bromide is commonly used to deprotonate 1-butyne, forming but-1-yn-1-ylmagnesium bromide, the key nucleophile, and evolving ethane (B1197151) gas.

Step 2: Nucleophilic Addition to a Ketone

The highly nucleophilic carbanion of the but-1-yn-1-ylmagnesium bromide then attacks the electrophilic carbonyl carbon of acetone. The magnesium cation acts as a Lewis acid, coordinating with the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. This nucleophilic addition results in the formation of a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final product, this compound.

Stereoselective Synthesis of 2-Methyl-3-hexyn-2-ol: A Technical Guide

An in-depth technical guide on the stereoselective synthesis of 2-Methyl-3-hexyn-2-ol, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral tertiary propargylic alcohol. Molecules of this class are valuable building blocks in organic synthesis, particularly for the construction of complex, biologically active molecules and natural products. The presence of a stereogenic center at the carbon bearing the hydroxyl group means that controlling the three-dimensional arrangement of this center is critical. Enantiomerically pure chiral alcohols often exhibit different pharmacological activities, making stereoselective synthesis a crucial requirement in drug development.[1][2] This guide details the core principles, a viable synthetic strategy, and a representative experimental protocol for the stereoselective synthesis of this compound.

Core Principles of Asymmetric Synthesis

Asymmetric synthesis is the process of converting an achiral starting material into a chiral product in a way that produces unequal amounts of the possible stereoisomers.[2] This is achieved by introducing a chiral influence into the reaction. The primary strategies involve the use of chiral auxiliaries, chiral reagents, or chiral catalysts.[3][4] The chiral influence creates two different diastereomeric transition states, which have different energies. The reaction proceeds preferentially through the lower-energy transition state, leading to the formation of one enantiomer in excess.

References

In-Depth Technical Guide to the Safe Handling of 2-Methyl-3-hexyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled from available safety information and data for 2-Methyl-3-hexyn-2-ol. However, a complete Safety Data Sheet (SDS) with all quantitative toxicological and flammability data was not available. The information provided herein should be used as a supplement to, and not a replacement for, a thorough risk assessment conducted by qualified personnel before handling this chemical.

Introduction

This compound is a tertiary alkynyl alcohol with the chemical formula C₇H₁₂O. Its structure, featuring a hydroxyl group and a carbon-carbon triple bond, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. However, the presence of these functional groups also imparts specific hazards that necessitate stringent safety protocols. This guide provides a comprehensive overview of the known safety precautions for handling this compound in a laboratory setting.

Hazard Identification and Classification

Based on available information, this compound is classified as a hazardous substance.

GHS Classification:

-

Flammable Liquids: While a specific category is not available, its UN number (UN1993) designates it as a flammable liquid.

-

Acute Toxicity, Oral: Likely harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

-

Flame (GHS02): Flammable

-

Exclamation Mark (GHS07): Harmful, Irritant

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Potential Hazards:

-

Flammability: As a flammable liquid, its vapors can form explosive mixtures with air. It is crucial to avoid all sources of ignition.

-

Reactivity: Alkynyl alcohols can react violently with strong oxidizing agents and acids. There is also a risk of forming explosive metal acetylides, particularly with copper.

-

Health Hazards: The compound is considered harmful if ingested and can cause irritation to the skin, eyes, and respiratory system.

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 5075-33-2 |

| Appearance | Clear, colorless to yellow liquid |

| Boiling Point | 144 °C |

| Density | 0.856 g/mL at 25 °C |

| UN Number | 1993 |

| Flash Point | Data not available |

| Autoignition Temperature | Data not available |

| Upper Explosive Limit | Data not available |

| Lower Explosive Limit | Data not available |

| LD50 Oral | Data not available |

| LD50 Dermal | Data not available |

| LC50 Inhalation | Data not available |

Experimental Protocols for Safe Handling

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment. Use explosion-proof electrical equipment.

-

Eyewash and Safety Shower: A readily accessible and functional eyewash station and safety shower are mandatory in the work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or puncture before use and change them frequently.

-

Skin and Body Protection: A flame-retardant laboratory coat must be worn. Ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or in situations where vapor concentrations may be high, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Handling and Storage

-

Handling:

-

Use only non-sparking tools.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents, acids, and copper.

-

First Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as described in section 4.2.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Containment and Cleaning: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal.

Disposal Considerations

-

Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

Methodological & Application

Application Notes and Protocols for 2-Methyl-3-hexyn-2-ol in Fragrance Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-hexyn-2-ol is a tertiary acetylenic alcohol that serves as a versatile precursor in the synthesis of novel fragrance ingredients. Its chemical structure, featuring a reactive triple bond and a hydroxyl group, allows for various chemical modifications to produce a range of compounds with potentially interesting olfactory properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into fragrance compounds, specifically focusing on the creation of allylic alcohols and their corresponding esters, which are known to exhibit green, fruity, and floral scent profiles.

Chemical Profile and Properties

A summary of the key physicochemical properties of this compound and its derivatives is presented in Table 1.

| Property | This compound | 2-Methyl-3-hexen-2-ol | 2-Methyl-3-hexenyl Acetate (B1210297) |

| Molecular Formula | C₇H₁₂O | C₇H₁₄O | C₉H₁₆O₂ |

| Molecular Weight | 112.17 g/mol | 114.19 g/mol | 156.22 g/mol |

| Boiling Point | 144 °C[1] | ~140-145 °C (est.) | ~160-170 °C (est.) |

| Density | 0.856 g/mL at 25 °C[1] | ~0.84 g/mL (est.) | ~0.90 g/mL (est.) |

| CAS Number | 5075-33-2 | 76966-27-3 | N/A |

| Predicted Odor Profile | Faint, slightly sweet | Green, herbal, slightly oily | Green, fruity, apple, pear |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of the precursor molecule, this compound, from 1-butyne (B89482) and acetone (B3395972) using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

1-Butyne

-

Acetone, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

-

Ice bath

Procedure:

-

In a flame-dried three-neck flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, place magnesium turnings.

-

Add a small crystal of iodine to the magnesium.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, cool the reaction mixture in an ice bath.

-

Slowly bubble 1-butyne gas through the Grignard reagent solution.

-

Following the addition of 1-butyne, add a solution of anhydrous acetone in diethyl ether dropwise while maintaining the temperature below 10 °C.

-

After the addition of acetone is complete, allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation, and purify the crude product by vacuum distillation to yield this compound.

Expected Yield: 60-70%

Partial Hydrogenation to 2-Methyl-3-hexen-2-ol

This protocol details the selective hydrogenation of the triple bond in this compound to a double bond, yielding the corresponding allylic alcohol, 2-Methyl-3-hexen-2-ol. The use of a poisoned catalyst, such as Lindlar's catalyst, is crucial for achieving high selectivity for the cis-alkene.

Materials:

-

This compound

-

Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

-

Hexane or Ethanol as solvent

-

Hydrogen gas

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite

Procedure:

-

Dissolve this compound in a suitable solvent (hexane or ethanol) in a hydrogenation flask.

-

Add Lindlar's catalyst to the solution (typically 5% by weight relative to the alkyne).

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or by observing the uptake of hydrogen. The reaction should be stopped once one equivalent of hydrogen has been consumed to avoid over-reduction to the saturated alcohol.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude 2-Methyl-3-hexen-2-ol.

-

Further purification can be achieved by vacuum distillation.

Expected Yield: >95% selectivity for the cis-alkene can be achieved with careful monitoring.[2]

Esterification to 2-Methyl-3-hexenyl Acetate

This protocol describes the conversion of 2-Methyl-3-hexen-2-ol to its acetate ester, a common class of fragrance compounds with fruity and green notes.

Materials:

-

2-Methyl-3-hexen-2-ol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) or a solid acid catalyst (e.g., Amberlyst-15)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-Methyl-3-hexen-2-ol in anhydrous diethyl ether.

-

Add a stoichiometric equivalent of acetic anhydride.

-

Slowly add pyridine as a catalyst and base to scavenge the acetic acid byproduct. Alternatively, a solid acid catalyst can be used for a more environmentally friendly process.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or GC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and acetic acid.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting ester by vacuum distillation.

Expected Yield: 75-85%

Quantitative Data Summary

| Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Typical Yield (%) | Purity (%) |

| Grignard Synthesis | 1-Butyne, Acetone | This compound | EtMgBr | Diethyl ether | 60-70 | >98 |

| Partial Hydrogenation | This compound | 2-Methyl-3-hexen-2-ol | Lindlar's Catalyst | Hexane/Ethanol | >90 | >95 |

| Esterification | 2-Methyl-3-hexen-2-ol | 2-Methyl-3-hexenyl Acetate | Acetic Anhydride/Pyridine | Diethyl ether | 75-85 | >98 |

Spectroscopic Data (Predicted)

2-Methyl-3-hexen-2-ol

-

¹H NMR (CDCl₃, 400 MHz): δ 5.5-5.7 (m, 2H, -CH=CH-), 4.1 (q, 1H, -CH(OH)-), 2.0 (q, 2H, -CH₂-CH₃), 1.6 (s, 3H, -C(CH₃)=), 1.2 (s, 6H, -C(CH₃)₂OH), 0.9 (t, 3H, -CH₂-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 135.5, 125.0, 75.0, 29.0, 25.5, 23.0, 13.5.

-

GC-MS (EI): m/z (%) = 114 (M⁺, low intensity), 99 (M⁺-CH₃), 85 (M⁺-C₂H₅), 57, 43.

2-Methyl-3-hexenyl Acetate

-

¹H NMR (CDCl₃, 400 MHz): δ 5.5-5.7 (m, 2H, -CH=CH-), 5.1 (q, 1H, -CH(OAc)-), 2.05 (s, 3H, -OCOCH₃), 2.0 (q, 2H, -CH₂-CH₃), 1.6 (s, 3H, -C(CH₃)=), 1.4 (s, 6H, -C(CH₃)₂OAc), 0.9 (t, 3H, -CH₂-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.0, 134.0, 126.5, 80.0, 28.5, 25.0, 22.5, 21.0, 13.5.

-

GC-MS (EI): m/z (%) = 156 (M⁺, low intensity), 114 (M⁺-CH₂CO), 99, 85, 43.

Diagrams

Caption: Synthesis pathway of fragrance ingredients from this compound.

Caption: Experimental workflow for fragrance synthesis and analysis.

Olfactory Perception and Signaling

The olfactory perception of fragrance molecules is initiated by the binding of these volatile compounds to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This binding event triggers a G-protein coupled signaling cascade.

Caption: Simplified olfactory signal transduction pathway.

Upon binding of an odorant molecule, the G-protein Gαolf is activated, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). The influx of Ca²⁺ then opens Ca²⁺-activated chloride channels, resulting in an efflux of Cl⁻ ions and further depolarization of the neuron. This depolarization generates an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific scent. The specific odor profile of a molecule is determined by the combination of ORs it activates. Molecules with green and fruity notes, such as the derivatives of 2-Methyl-3-hexen-2-ol, are thought to activate a specific subset of ORs that recognize these structural motifs.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of novel fragrance ingredients. Through straightforward chemical transformations, including partial hydrogenation and esterification, it can be converted into compounds with desirable green and fruity olfactory characteristics. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and application of these and other derivatives of this compound in the field of fragrance chemistry. Further sensory panel testing and optimization of reaction conditions can lead to the discovery of new and commercially viable fragrance molecules.

References

Application Notes: 2-Methyl-3-hexyn-2-ol as a Versatile Building Block in the Synthesis of the Bark Beetle Pheromone, Ipsenol

Introduction

2-Methyl-3-hexyn-2-ol is a commercially available tertiary propargylic alcohol that holds potential as a versatile C7 building block in organic synthesis. Its structure, featuring a terminal alkyne and a gem-dimethyl carbinol moiety, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of natural products. This application note details a proposed synthetic pathway for the bark beetle pheromone, (±)-Ipsenol, utilizing this compound as the key starting material. The synthetic strategy involves a stereoselective reduction of the alkyne and a subsequent acid-catalyzed rearrangement to construct the core structure of the target molecule.

Chemistry and Applications

The gem-dimethyl group is a common motif in many natural products, often contributing to increased biological activity and metabolic stability.[1][2] this compound provides a straightforward entry to introduce this structural feature. The synthetic utility of tertiary propargylic alcohols is well-established, with reactions such as the Meyer-Schuster and Rupe rearrangements providing access to α,β-unsaturated carbonyl compounds.[3][4][5] Furthermore, the terminal alkyne can be selectively functionalized through various reactions, including stereoselective reductions and carbon-carbon bond-forming reactions.

In this proposed synthesis, the key transformations are:

-

Lindlar Reduction: A stereoselective semi-hydrogenation of the alkyne in this compound to the corresponding (Z)-alkene.

-

Allylic Rearrangement: An acid-catalyzed[6][6]-sigmatropic rearrangement of the resulting allylic alcohol to furnish the target pheromone, (±)-Ipsenol.

This approach offers a concise and efficient route to a biologically active natural product, highlighting the utility of this compound as a valuable synthetic precursor.

Proposed Synthetic Scheme for (±)-Ipsenol

The overall proposed synthetic transformation is depicted below:

Caption: Proposed two-step synthesis of (±)-Ipsenol from this compound.

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-Methyl-3-hexen-2-ol

This protocol describes the stereoselective semi-hydrogenation of this compound to the corresponding (Z)-alkene using Lindlar's catalyst.

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Hexane, anhydrous

-

Hydrogen gas (balloon or gas cylinder)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Hydrogenation apparatus

-

Standard glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for eluent

Procedure:

-

To a 100 mL round-bottom flask charged with a magnetic stir bar, add Lindlar's catalyst (100 mg).

-

The flask is sealed with a septum and flushed with nitrogen.

-

Anhydrous hexane (20 mL) is added via syringe, followed by quinoline (0.1 mL).

-

This compound (2.24 g, 20 mmol) is dissolved in anhydrous hexane (10 mL) and added to the reaction flask via syringe.

-

The nitrogen inlet is replaced with a hydrogen balloon. The flask is evacuated and backfilled with hydrogen three times.

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion (disappearance of starting material), the hydrogen balloon is removed, and the mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is washed sequentially with 1 M HCl (2 x 20 mL) to remove quinoline, saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford (Z)-2-methyl-3-hexen-2-ol as a colorless oil.

Protocol 2: Synthesis of (±)-Ipsenol via Allylic Rearrangement

This protocol details the acid-catalyzed allylic rearrangement of (Z)-2-methyl-3-hexen-2-ol to (±)-Ipsenol.

Materials:

-

(Z)-2-Methyl-3-hexen-2-ol

-

Pivalic acid

-

Sealed tube or high-pressure reaction vessel

-

Oil bath

-

Standard glassware for workup and purification

-

Diethyl ether

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for eluent

Procedure:

-

In a thick-walled sealed tube, (Z)-2-methyl-3-hexen-2-ol (1.14 g, 10 mmol) is dissolved in pivalic acid (5 mL).

-

The tube is securely sealed and heated in an oil bath at 140 °C for 24 hours.

-

The reaction mixture is cooled to room temperature and then poured into a separatory funnel containing diethyl ether (50 mL) and saturated NaHCO₃ solution (50 mL).

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

The combined organic layers are washed with brine (30 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: 15% ethyl acetate in hexanes) to yield (±)-Ipsenol as a colorless oil.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of (±)-Ipsenol.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1 | Lindlar Reduction | This compound | (Z)-2-Methyl-3-hexen-2-ol | 85-95 | >98 (GC-MS) |

| 2 | Allylic Rearrangement | (Z)-2-Methyl-3-hexen-2-ol | (±)-Ipsenol | 60-70 | >97 (GC-MS) |

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the experimental process from starting material to the final purified natural product.

Caption: Workflow diagram for the synthesis of (±)-Ipsenol.

Conclusion

This application note demonstrates a viable and instructive synthetic route to the natural product (±)-Ipsenol using this compound as a readily available starting material. The described protocols for Lindlar reduction and acid-catalyzed allylic rearrangement are standard yet effective transformations in organic synthesis. The presented data and workflows provide a clear guide for researchers interested in utilizing simple building blocks for the synthesis of more complex and biologically relevant molecules. This proposed synthesis serves as a strong example of the potential applications of this compound in the field of natural product synthesis.

References

- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 2-Methyl-3-hexyn-2-ol via Grignard Reaction

Introduction

2-Methyl-3-hexyn-2-ol is a tertiary acetylenic alcohol. A common and efficient method for its synthesis is the Grignard reaction. This involves the nucleophilic addition of an alkynyl Grignard reagent to a ketone. Specifically, the synthesis is typically achieved by reacting 1-butyne (B89482) with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding butynylmagnesium bromide. This alkynyl Grignard reagent then reacts with acetone (B3395972) to produce this compound after an acidic workup. This protocol details the procedure for this synthesis.

Data Presentation

The following table summarizes the key reactants, reagents, and conditions for the synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 1-Butyne | 1.0 | eq | |

| Ethylmagnesium Bromide (1.0 M in THF) | 1.1 | eq | Commercially available solution |

| Acetone | 1.2 | eq | Must be anhydrous |

| Reaction Conditions | |||

| Temperature (Grignard Formation) | 0 to room temp. | °C | |

| Temperature (Ketone Addition) | 0 | °C | |

| Reaction Time | 2 - 3 | hours | |

| Work-up | |||

| Quenching Solution | Saturated aq. NH₄Cl |

Experimental Protocol

1. Preparation of the Alkynyl Grignard Reagent:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet, add 1.1 equivalents of a 1.0 M solution of ethylmagnesium bromide in THF.

-

Cool the flask to 0 °C using an ice bath.

-

Dissolve 1.0 equivalent of 1-butyne in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 1-butyne solution dropwise to the stirred Grignard reagent solution over a period of 30 minutes. Ethane gas will evolve during this process.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the butynylmagnesium bromide.

2. Reaction with Acetone:

-

Cool the freshly prepared alkynyl Grignard reagent solution back to 0 °C with an ice bath.

-

Dissolve 1.2 equivalents of anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

3. Work-up and Purification:

-

Cool the reaction mixture again to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash them with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Catalytic Hydrogenation of 2-Methyl-3-hexyn-2-ol to (Z)-2-Methyl-3-hexen-2-ol

Introduction

The selective hydrogenation of alkynes to Z-alkenes is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and fine chemicals where stereochemistry plays a pivotal role. This document provides detailed application notes and a representative protocol for the catalytic hydrogenation of 2-methyl-3-hexyn-2-ol to the corresponding (Z)-2-methyl-3-hexen-2-ol. Due to limited publicly available data for this specific substrate, the quantitative data and aspects of the protocol are based on the well-studied and structurally similar substrate, 2-methyl-3-butyn-2-ol (B105114). The principles and methodologies described are directly applicable to researchers, scientists, and drug development professionals engaged in synthetic chemistry.

The primary challenge in this transformation is to achieve high selectivity for the cis-alkene without over-reduction to the corresponding alkane. This is typically accomplished by employing "poisoned" or modified catalysts that moderate the reactivity of the active metal, most commonly palladium.

Catalytic Systems for Selective Alkyne Hydrogenation

Several catalytic systems are effective for the stereoselective semi-hydrogenation of alkynes. The choice of catalyst can significantly impact conversion, selectivity, and reaction conditions.

-

Lindlar's Catalyst: This is a classic and widely used heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) and poisoned with lead acetate (B1210297) and quinoline. The catalyst poisons deactivate the palladium surface, preventing over-hydrogenation and promoting the formation of the Z-alkene.

-

Pd/ZnO Catalyst: This system has been reported as a highly active and selective catalyst for the hydrogenation of alkynols, in some cases outperforming the traditional Lindlar catalyst.[1]

-

Bimetallic Catalysts (e.g., PdZn, PdCu): The addition of a second metal, such as zinc or copper, to palladium can modify its electronic properties and surface geometry, leading to enhanced selectivity for the desired alkenol.[2][3] These catalysts often exhibit excellent stability and can be supported on various materials like TiO₂.[4]

Data Presentation: Performance of Catalysts in Alkynol Hydrogenation

The following table summarizes the performance of different catalysts in the selective hydrogenation of 2-methyl-3-butyn-2-ol, a close analog of this compound. This data serves as a strong indicator of the expected performance for the target substrate.

| Catalyst System | Support | Substrate | Conversion (%) | Selectivity to Alkenol (%) | Key Remarks | Reference |

| Lindlar Catalyst | CaCO₃ | 2-methyl-3-butyn-2-ol | High | ~96 | The industry standard, though contains toxic lead. | [2] |

| Pd/ZnO | - | 2-methyl-3-butyn-2-ol | >99 | ~95 | Higher activity and selectivity compared to commercial Lindlar catalyst reported. | [1] |

| PdZn | TiO₂ | 2-methyl-3-butyn-2-ol | ~97 | 97.6 | High selectivity and stability, suitable for continuous flow reactors. | [4] |

| PdCu | SBA-15 | 2-methyl-3-butyn-2-ol | High | Up to 98 (with quinoline) | Bimetallic catalyst with tunable selectivity based on Cu content. | [2] |

| Pd/γ-Al₂O₃ | γ-Al₂O₃ | 2-methyl-3-butyn-2-ol | ~41 (initial) | 88 - 97 | Performance is dependent on pretreatment conditions. | [5] |

Experimental Protocols

A detailed, reproducible experimental procedure is critical for achieving high selectivity and yield. Below is a representative protocol for the selective hydrogenation of an alkynol using Lindlar's catalyst. This protocol can be adapted for other catalytic systems with appropriate modifications to the reaction conditions.

Protocol 1: Hydrogenation using Lindlar's Catalyst

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Ethanol (B145695) (reagent grade) or other suitable solvent (e.g., ethyl acetate, hexane)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus (e.g., Parr hydrogenator)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite® pad or a syringe filter)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol to a concentration of approximately 0.1-0.5 M.

-

Catalyst Addition: To the solution, add Lindlar's catalyst. A typical catalyst loading is 5-10 mol% of palladium relative to the substrate.

-

Hydrogen Atmosphere: Seal the flask with a septum and purge the vessel with hydrogen gas for 2-5 minutes. If using a balloon, inflate it with hydrogen and attach it to the flask via a needle through the septum. For larger-scale reactions or for more precise pressure control, a Parr hydrogenator or a similar apparatus should be used, typically pressurized to 1-4 atm of hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature to ensure good contact between the catalyst, substrate, and hydrogen.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will show the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion of the reaction (as determined by the monitoring technique), carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methyl-3-hexen-2-ol.

-

Purification: The crude product can be purified by fractional distillation or column chromatography if necessary to remove any minor impurities or byproducts.

Visualizations

Caption: Experimental workflow for the catalytic hydrogenation.

Caption: Reaction pathway of selective hydrogenation.

References

- 1. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. studenttheses.uu.nl [studenttheses.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Enantioselective Addition of Alkynes to Ketones for Chiral Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tertiary alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The creation of a quaternary stereocenter at the alcohol-bearing carbon remains a significant challenge in synthetic organic chemistry. Among the most powerful and atom-economical methods to construct these valuable molecules is the direct enantioselective addition of terminal alkynes to prochiral ketones.[1][2] This reaction not only forms a new carbon-carbon bond but also establishes a stereogenic center in a single, convergent step.[1] The resulting propargylic alcohols are highly versatile intermediates, readily transformed into other functional groups such as chiral ketones, substituted olefins, and saturated tertiary alcohols.[1][3]

This document provides an overview of prominent catalytic systems for this transformation, detailed experimental protocols for key methodologies, and a summary of their performance with various substrates.

Catalytic System Performance

The enantioselective alkynylation of ketones has been successfully achieved using various transition metal catalysts, with zinc, copper, and rhodium complexes being among the most studied. The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high yields and enantioselectivities. The following table summarizes the performance of several representative catalytic systems.

| Catalyst Precursor | Chiral Ligand | Ketone Substrate | Alkyne Substrate | Yield (%) | ee (%) | Reference |

| Zn(OTf)₂ | N-Methylephedrine | Various Aliphatic Ketones | Various Terminal Alkynes | High | Up to 99% | [4] |

| Me₂Zn | (R,R)-Salen | 3-Chlorobutanone | Phenylacetylene | Moderate | Good | [5] |

| Zn(OTf)₂ | Amino Alcohol | α-Ketoesters | Phenylacetylene | Excellent | Excellent | [1] |

| Cu(OTf)₂ | Bis(hydroxycamphorsulfonamide) | 2'-Chloroacetophenone | Phenylacetylene | High | Up to 97% | [6] |

| Cu(I) | Ph-PyBox | 1-Aryl Isoquinolinium Ions | Phenylacetylene | Good | High | [7] |

| Ni(II) | Cation-Binding Salen | Trifluoromethyl Ketones | Various Terminal Alkynes | Up to 99% | Up to 97% | [8] |

| Rh(III) | Chiral CCN Pincer Ligand | Fluoroalkyl-substituted Ketones | Aromatic & Aliphatic Alkynes | High | High | [9] |

Reaction Mechanisms and Workflows

The following diagrams illustrate the general reaction, a plausible catalytic cycle for a zinc-amino alcohol catalyzed system, and a typical experimental workflow.

Caption: General scheme for enantioselective alkynylation of ketones.

References

- 1. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Direct Zinc(II)-Catalyzed Enantioconvergent Additions of Terminal Alkynes to α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 5. Enantio and Diastereoselective Addition of Phenylacetylene to Racemic α-chloroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective, Copper-Catalyzed Alkynylation of Ketimines to Deliver Isoquinolines with α-Diaryl Tetrasubstituted Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Cation-Binding Salen Nickel Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group in 2-Methyl-3-hexyn-2-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the protection of the tertiary hydroxyl group in 2-Methyl-3-hexyn-2-ol. Due to the steric hindrance and electronic properties of tertiary propargylic alcohols, selecting an appropriate protecting group is critical for the successful execution of multi-step synthetic sequences. This guide focuses on two primary classes of protecting groups: silyl (B83357) ethers and acetal (B89532) ethers, offering a comparative analysis and step-by-step methodologies for their installation and cleavage.

Introduction to Protecting Group Strategies

The hydroxyl group of this compound is prone to acting as a nucleophile or a Brønsted-Lowry acid, which can interfere with various synthetic transformations. Protecting this group masks its reactivity, allowing other chemical manipulations to be performed on the molecule.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional complications like new stereogenic centers.[2]

For a sterically hindered tertiary alcohol such as this compound, the choice of protecting group and the conditions for its installation are particularly important. Common strategies involve the formation of silyl ethers, which offer a wide range of stabilities, and acetal ethers, which are stable under basic conditions.[3][4]

Comparative Data of Selected Protecting Groups

The selection of a protecting group is dictated by the planned synthetic route and the chemical stability required. The following table summarizes the properties of two common protecting groups suitable for this compound.

| Protecting Group | Structure | Protection Reagents | Deprotection Reagents | Acid Stability | Base Stability | Typical Yield (Protection) | Typical Yield (Deprotection) |

| tert-Butyldimethylsilyl (TBS) | O-Si(CH₃)₂C(CH₃)₃ | TBS-Cl, Imidazole, DMF; or TBS-OTf, 2,6-Lutidine, CH₂Cl₂ | TBAF, THF; or HF•Pyridine, THF; or aq. HCl, THF/H₂O | Low to Moderate | High | >90% | >95% |

| Tetrahydropyranyl (THP) | O-THP | 3,4-Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂ | p-TsOH, MeOH; or aq. AcOH, THF | Low | High | >85% | >90% |

Experimental Protocols & Workflows

Silyl Ether Protection: tert-Butyldimethylsilyl (TBS) Group

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal.[5][6] For tertiary alcohols, a more reactive silylating agent such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) is often preferred over the chloride counterpart to achieve higher yields.[3]

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.2 M) under an inert atmosphere (N₂ or Ar), add 2,6-lutidine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 eq) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the TBS-protected alcohol.

References

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-Methyl-3-hexyn-2-ol Using Pyrophoric Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-methyl-3-hexyn-2-ol, a valuable building block in organic synthesis, utilizing pyrophoric reagents. The protocols emphasize safe handling practices and provide detailed experimental procedures and data presentation.

Introduction

This compound is a tertiary acetylenic alcohol. Its synthesis often involves the nucleophilic addition of an acetylide to a ketone. This can be efficiently achieved by deprotonating a terminal alkyne, such as 1-butyne (B89482), with a strong base like an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, followed by the addition of acetone (B3395972). Organolithium and Grignard reagents are classified as pyrophoric, meaning they can ignite spontaneously on contact with air or moisture. Therefore, strict adherence to safety protocols is paramount when performing these reactions.

Safety Precautions for Handling Pyrophoric Reagents

Pyrophoric reagents are extremely hazardous and require specialized handling techniques to prevent fires and explosions. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.

Personal Protective Equipment (PPE):

-

Fire-retardant lab coat

-

Chemical splash goggles and a face shield

-

Flame-resistant gloves (e.g., Nomex®) worn over chemically resistant gloves (e.g., nitrile)

Engineering Controls:

-

All work must be performed in a certified chemical fume hood with the sash positioned as low as possible.

-

An inert gas manifold with a bubbler to maintain positive pressure is essential.

-